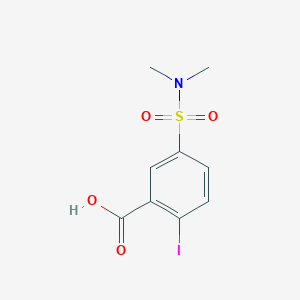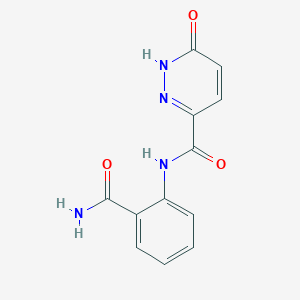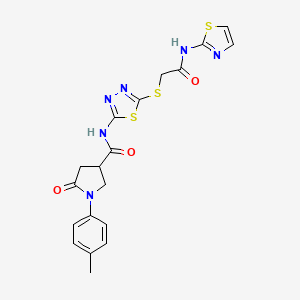
Ácido 5-(dimetilsulfamoyl)-2-yodobenzoico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Dimethylsulfamoyl)-2-iodobenzoic acid is an organic compound that features a benzoic acid core substituted with dimethylsulfamoyl and iodine groups
Aplicaciones Científicas De Investigación
5-(Dimethylsulfamoyl)-2-iodobenzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Dimethylsulfamoyl)-2-iodobenzoic acid typically involves the iodination of a benzoic acid derivative followed by the introduction of the dimethylsulfamoyl group. One common method involves the following steps:
Iodination: The benzoic acid derivative is treated with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, to introduce the iodine atom at the desired position.
Sulfamoylation: The iodinated benzoic acid is then reacted with dimethylsulfamoyl chloride in the presence of a base, such as triethylamine, to form the final product.
Industrial Production Methods
Industrial production of 5-(Dimethylsulfamoyl)-2-iodobenzoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-(Dimethylsulfamoyl)-2-iodobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and organometallic reagents. Conditions typically involve the use of a base and a suitable solvent.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, or lithium aluminum hydride can be used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products include various substituted benzoic acids.
Oxidation and Reduction: Products include oxidized or reduced derivatives of the original compound.
Coupling Reactions:
Mecanismo De Acción
The mechanism of action of 5-(Dimethylsulfamoyl)-2-iodobenzoic acid depends on its specific application. In enzyme inhibition studies, the compound may interact with the active site of the enzyme, blocking its activity. In coupling reactions, the iodine atom facilitates the formation of new carbon-carbon bonds through palladium-catalyzed processes.
Comparación Con Compuestos Similares
Similar Compounds
- 5-(Dimethylsulfamoyl)-2-fluorobenzoic acid
- 5-(Dimethylsulfamoyl)-2-bromobenzoic acid
- 5-(Dimethylsulfamoyl)-2-chlorobenzoic acid
Comparison
Compared to its fluorinated, brominated, and chlorinated analogs, 5-(Dimethylsulfamoyl)-2-iodobenzoic acid is unique due to the presence of the iodine atom, which can participate in specific reactions, such as coupling reactions, more effectively. The larger atomic radius and higher reactivity of iodine make this compound particularly useful in synthetic chemistry.
Propiedades
IUPAC Name |
5-(dimethylsulfamoyl)-2-iodobenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10INO4S/c1-11(2)16(14,15)6-3-4-8(10)7(5-6)9(12)13/h3-5H,1-2H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHJQLURGRCULNZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC(=C(C=C1)I)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10INO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-Benzyl-4-[1-(4-phenoxybutyl)benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2405131.png)
![3-(2,5-dimethoxyphenyl)-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2405133.png)

![tert-butyl N-[1-(naphthalen-2-yl)-1-oxopropan-2-yl]carbamate](/img/structure/B2405135.png)
![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(3-nitrophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2405140.png)



![1-(1,3-Benzodioxol-5-yl)-3-[(4-fluorophenyl)sulfanyl]-1-propanone](/img/structure/B2405146.png)
![5-(Chloromethyl)-6-oxa-4-azaspiro[2.4]hept-4-ene](/img/structure/B2405147.png)




